

Phrixotoxin-3: Application Notes and Protocols for Research Laboratories

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Compound of Interest		
Compound Name:	Phrixotoxin-3	
Cat. No.:	B1573953	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent and selective blocker of specific voltage-gated sodium (NaV) channel subtypes, making it a valuable pharmacological tool for the investigation of NaV channel function and for drug development targeting these channels.[1] This document provides detailed guidelines for the safe handling, storage, and use of **Phrixotoxin-3** in a research laboratory setting.

Product Information

Property	Value	Reference
Molecular Weight	4059.74 g/mol	
Amino Acid Sequence	DCLGFLWKCNPSNDKCCRP NLVCSRKDKWCKYQI	
Disulfide Bridges	2-17, 9-23, 16-30	
Appearance	White lyophilized solid	[1]
Purity	≥95%	
Solubility	Soluble to 1 mg/mL in water	



Biological Activity

Phrixotoxin-3 is a potent blocker of several voltage-gated sodium channel subtypes. It modulates channel activity by causing a depolarizing shift in the voltage-dependence of activation and by physically occluding the pore, thereby blocking the inward sodium current.[1] [2] This dual mechanism makes it a powerful tool for studying the role of these channels in cellular excitability.

The inhibitory concentrations (IC50) of **Phrixotoxin-3** for various NaV channel subtypes are summarized below:

NaV Channel Subtype	IC50	Reference
NaV1.2	0.6 nM	[2]
NaV1.3	42 nM	[2]
NaV1.5	72 nM	[2]
NaV1.1	610 nM	[2]
NaV1.4	288 nM	[2]

Handling and Storage

3.1. Safety Precautions

While the toxicological properties of purified **Phrixotoxin-3** have not been exhaustively investigated, it should be handled with care. Injection of the venom from which it is derived into mice causes ataxia and semi-paralysis.[1] Standard laboratory safety practices should be followed:

- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Avoid inhalation of the lyophilized powder.
- Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.



· Handle the toxin in a designated area.

3.2. Storage

- Lyophilized Powder: Store the lyophilized toxin at -20°C for long-term stability.
- Stock Solutions: Prepare and use solutions on the same day if possible. For longer-term storage, aliquot the reconstituted stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3.3. Reconstitution

- Before opening, centrifuge the vial to ensure the lyophilized powder is at the bottom.
- Reconstitute the toxin in sterile, deionized water to a desired stock concentration (e.g., 100 μM).
- Gently vortex or pipette to dissolve the powder completely.

Experimental Protocols

4.1. Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general framework for assessing the inhibitory effect of **Phrixotoxin-3** on voltage-gated sodium channels in cultured mammalian cells (e.g., HEK293 cells) expressing the channel of interest.

4.1.1. Materials

- Cultured cells expressing the target NaV channel
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)



- Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
- Phrixotoxin-3 stock solution (e.g., 100 μM in water)

4.1.2. Procedure

- Prepare fresh external and internal solutions and filter-sterilize.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with internal solution.
- Plate cells on coverslips and place a coverslip in the recording chamber on the microscope stage.
- Perfuse the recording chamber with external solution.
- Obtain a gigaohm seal (>1 GΩ) on a target cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
- Record baseline sodium currents using a voltage-step protocol. For example, from a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).
- Prepare working concentrations of Phrixotoxin-3 by diluting the stock solution in the
 external solution. The final concentration will depend on the IC50 of the target channel (e.g.,
 for NaV1.2, a starting concentration of 1-10 nM would be appropriate).
- Perfuse the recording chamber with the **Phrixotoxin-3** containing external solution.
- After a sufficient incubation period (e.g., 2-5 minutes) to allow for toxin binding, record the sodium currents again using the same voltage-step protocol.
- To test for washout, perfuse the chamber with the control external solution and record the currents again.



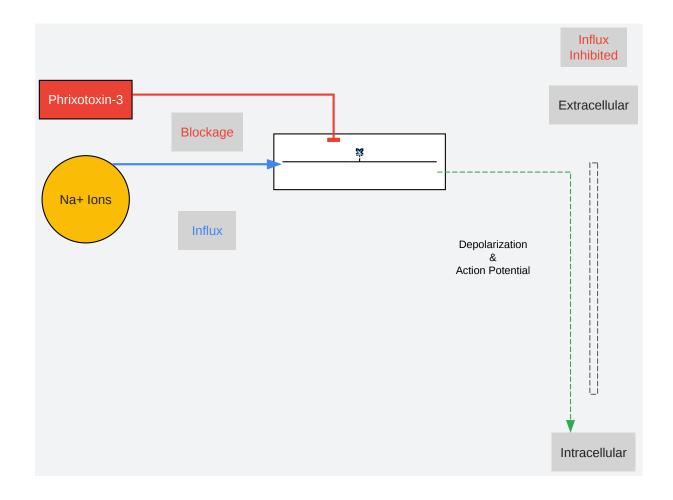
4.2. Data Analysis

- Measure the peak inward sodium current at each voltage step before and after the application of Phrixotoxin-3.
- Construct current-voltage (I-V) relationship plots.
- Calculate the percentage of current inhibition at each voltage.
- To determine the IC50, apply a range of **Phrixotoxin-3** concentrations and plot the percentage of inhibition against the toxin concentration. Fit the data with a dose-response curve.

Visualizations

5.1. Signaling Pathway



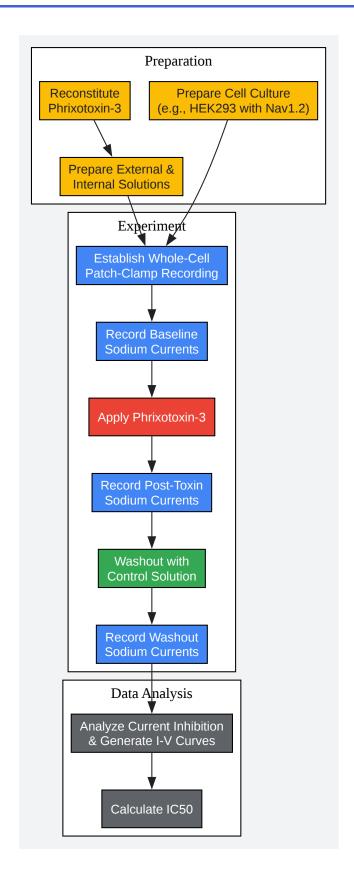


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Caption: Phrixotoxin-3 blocks the voltage-gated sodium channel, inhibiting Na+ influx.

5.2. Experimental Workflow





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Caption: Workflow for characterizing **Phrixotoxin-3** effects on NaV channels.



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References

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